Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-836339 is a synthetic cannabinoid (CB) which has a higher affinity for the peripheral CB2 receptor (Ki = 0.64 nM) over the central CB1 receptor (Ki = 270 nM). It displays analgesic, anti-inflammatory, and anti-hyperalgesic effects in mice. 2 At higher doses, A-836339 also decreases spontaneous locomotor activities, consistent with CB1 activation. This product is intended for forensic and research applications. A-836339 is a drug developed by Abbott Laboratories that acts as a potent cannabinoid receptor full agonist. It is selective for CB2, with Ki values of 0.64 nM at CB2 vs 270 nM at the psychoactive CB1 receptor, but while it exhibits selective analgesic, anti-inflammatory and anti-hyperalgesic effects at low doses, its high efficacy at both targets results in typical cannabis-like effects appearing at higher doses, despite its low binding affinity for CB1.
Potent and selective non-competitive mGluR1 antagonist and mGluR5 inhibitor, acting on mGluR1 and mGluR5 with IC50 values of 10 nM and 342 nM, respectively. Biologically active. A-841720 is a noncompetitive antagonist of the group 1 metabotropic glutamate receptor mGluR1 with an IC50 value of 10.7 nM for inhibition of L-glutamate-induced calcium release in 1321 N1 cells. It is selective for mGluR1 over mGluR5 (IC50 = 343 nM) as well as mGluR2, mGluR4, and mGluR7, where it does not inhibit agonist-induced calcium release in HEK293 cells. It is also selective for mGluR1 over a panel of other G-coupled protein receptors as well as ligand- and voltage-gated ion channels at a concentration of 10 µM. A-841720 dose-dependently inhibits complete Freund's adjuvant-induced inflammatory pain (ED50 = 23 µmol/kg) and sciatic nerve injury-induced mechanical allodynia (ED50 = 28 µmol/kg) in rats. It also enhances cocaine seeking in mice after a prolonged abstinence following a single conditioning session when administered at a dose of 10 mg/kg per day. A-841720 is a metabotropic glutamate receptor 1 antagonist.
A-849519 is a reversible inhibitor of MetAP2 that has demonstrated anti-angiogenesis and anticancer activity in a number of in vitro and in vivo models. In this study, we evaluated the anticancer activity of A-849519 in a modified Dunning model of androgen-independent prostate cancer and compared its efficacy with TNP-470, an established MetAP2 inhibitor.
A-834735 is an indole-derived cannabinoid (CB) with a 3-tetramethylcyclopropylmethanone substituent. It acts as a full agonist at both the central CB1 and peripheral CB2 receptors in rat with Ki values of 4.6 and 0.31 nM, respectively. and EC50 values of 12 and 0.21 nM, respectively. A-834735 readily crosses the blood-brain barrier, dose-dependently reversing thermal hyperalgesia without adverse side effects in a rat neuropathic pain model. A-834735 is a drug developed by Abbott Laboratories that acts as a potent cannabinoid receptor full agonist at both the CB1 and CB2 receptors, with a Ki of 12 nM at CB1 and 0.21 nM at CB2.
A-887826 is Nav1.8 channel blocker of TTX-resistant sodium currents in rat dorsal root ganglion in a voltage dependent fashion. Oral administration of A-887826 to rats significantly attenuated tactile allodynia in a neuropathic pain model.
A-867744 is a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs). It is selective for α7 nAChRs over α3β2- or α4β2 subunit-containing nAChRs (IC50s = 0.023, 19.5 and 6.4 µM, respectively) and the serotonin (5-HT) receptor subtype 5-HT3A (Ki = >30 µM). A-867744 potentiates ACh-induced currents in Xenopus oocytes expressing human α7 nAChRs (EC50 = ~1 µM). In vivo, A-867744 (0.1-10 μmol/kg, i.p.) improves sensory gating deficits in a paired auditory stimulus paradigm in mice. A-867744 is a type II PAM with good potency and selectivity. A-867744 showed acceptable pharmacokinetic profile across species and brain levels sufficient to modulate alpha7 nAChRs. In a rodent model of sensory gating, A-867744 normalized gating deficits.A-867744 represents a novel class of molecules capable of allosteric modulation of the alpha7 nAChRs. A-867744 potentiated acetylcholine (ACh)-evoked currents, with an EC value of approximately 1 microM.